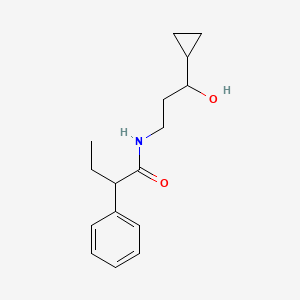

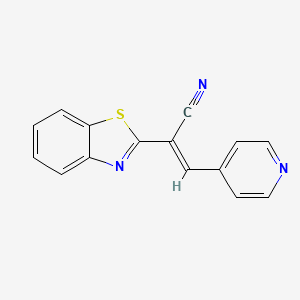

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-Chlorophenyl)-2,3-diphenylprop-2-enenitrile, otherwise known as Z-3-CPP-2, is an organic compound with a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 285°C, and a flash point of 130°C. Z-3-CPP-2 is used as a reagent in organic synthesis, as a ligand for transition metal complexes, and as a starting material for the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Photophysical Properties and Frontier Orbitals

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile and its derivatives exhibit strong π-π interactions in solid states. They are analyzed for their molecular structures, solvent polarity effects, and self-assembly behaviors. The molecular interactions, photophysical properties, and the role of solvent on these properties are deeply studied, providing insights into their potential applications in material sciences or photophysical research (Percino et al., 2016).

Chemical Transformations and Bond Scission

Studies involving (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile related compounds have detailed the chemical transformations like isomerization and bond scission. The behavior of these compounds under certain conditions provides insights into complex chemical processes, which could be valuable in the field of synthetic chemistry or catalysis (Acosta-Ramírez et al., 2008).

Conformational Analysis

The conformational properties and the analysis of the cyano-prop-enyl chain in related compounds offer valuable information for understanding molecular dynamics, steric effects, and chemical behavior in different environments, essential for designing molecules with specific properties (Rodríguez & Canoira, 1994).

Domino Reactions

Studying the reactions of (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile and its analogs with various reagents under different conditions, such as temperature variations leading to selective product formation, can provide valuable insights into reaction mechanisms and pathways. This information is crucial for chemists looking to design and execute complex synthetic routes (Levanova et al., 2013).

Chiral and Planar Chiral Complex Synthesis

The synthesis of enantiomerically pure, planar chiral complexes using compounds related to (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile highlights their importance in the field of chirality and its application in asymmetric synthesis, which is a crucial aspect of medicinal chemistry and the creation of biologically active compounds (Dubarle-Offner et al., 2012).

Catalysis and Organocatalysis

The use of related compounds in catalysis, like the cyclopropenium ion catalyzed Beckmann rearrangement, opens up new perspectives in the field of synthetic chemistry, showcasing the potential of these compounds as catalysts or part of catalytic systems (Srivastava et al., 2010).

properties

IUPAC Name |

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN/c22-20-14-8-7-13-18(20)21(17-11-5-2-6-12-17)19(15-23)16-9-3-1-4-10-16/h1-14H/b21-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEIWNHEOXUUFZ-XUTLUUPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=CC=C3Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-2,3-diphenylacrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)

![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)